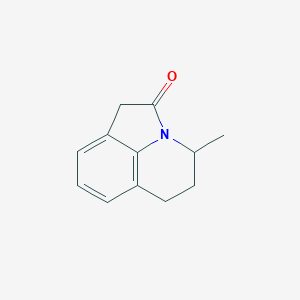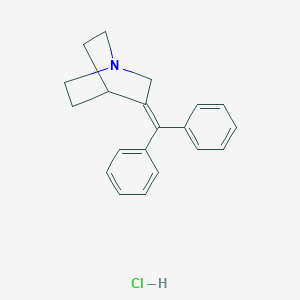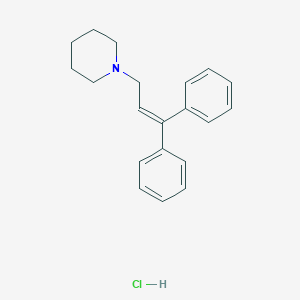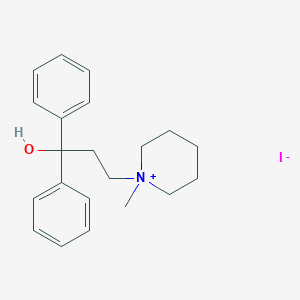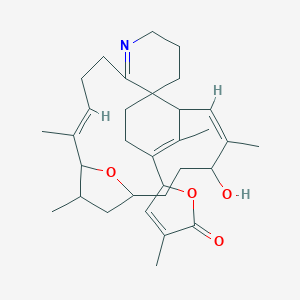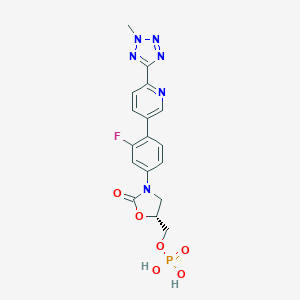
Tedizolid phosphate
描述
Tedizolid phosphate is a next-generation oxazolidinone antibiotic that has been developed to combat multidrug-resistant Gram-positive bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species . This compound is a prodrug that is converted in vivo to its active form, tedizolid, which inhibits bacterial protein synthesis .
作用机制
Target of Action
Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in bacterial protein synthesis . This compound has shown activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . This binding prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process . This interaction results in the inhibition of bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, this compound disrupts the formation of the 70S initiation complex, thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, effectively treating the infection .
Pharmacokinetics
This compound demonstrates linear pharmacokinetics with a high oral bioavailability of approximately 90% . It is primarily excreted by the liver as an inactive, non-circulating sulphate conjugate . Its half-life is approximately 12 hours , allowing for once-daily dosing .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial protein synthesis . On a cellular level, this results in the death of the bacteria, effectively treating the infection . This compound has been proven to be effective in the treatment of certain Gram-positive bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the incorporation of organic solvents in stock solutions preparation increased the drug solubility and stability during the study period up to 1 week . .
生化分析
Biochemical Properties
Tedizolid phosphate inhibits bacterial protein synthesis . It has consistently shown potency advantages over linezolid, another oxazolidinone antibiotic, against Gram-positive microorganisms . Tedizolid is four- to eightfold more potent in vivo than linezolid against all species of staphylococci, enterococci, and streptococci .
Cellular Effects
This compound has been proven to be effective in the treatment of certain Gram-positive bacterial infections . It has shown a favorable overall adverse event profile and low thrombocytopenia rates, which have been consistently confirmed in phase 2 and 3 clinical trials . This compound has also been found to have a strong protective effect on hair cell loss induced by cisplatin in zebrafish and mouse cochlear explants .
Molecular Mechanism
The mechanism of action of this compound is similar to other oxazolidinones. It occurs through inhibition of bacterial protein synthesis by binding to 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . Tedizolid demonstrates activity against linezolid-resistant bacterial strains harboring the horizontally transmissible cfr gene, in the absence of certain ribosomal mutations conferring reduced oxazolidinone susceptibility .
Temporal Effects in Laboratory Settings
This compound has been found to have a favorable pharmacokinetic profile allowing for once-daily dosing in both oral and intravenous forms . The incorporation of organic solvents in stock solutions preparation increased the drug solubility and stability during the study period up to 1 week .
Dosage Effects in Animal Models
In non-neutropenic animals, a dose-response enhancement was observed with tedizolid and lower exposures were required compared to neutropenic cohorts . This compound, at exposures up to 30 times the human equivalent therapeutic exposure, did not cause an increased serotonergic response in mice .
Metabolic Pathways
This compound is administered as a phosphate prodrug that is converted to tedizolid (the circulating active moiety). Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver, though this is unlikely to involve the action of cytochrome P450-family enzymes .
Transport and Distribution
This compound is rapidly converted to the active form, tedizolid, by nonspecific phosphatases in vivo . Single oral dose radiolabeled 14 C-tedizolid phosphate kinetic studies in human subjects confirmed a rapid time to maximum tedizolid concentration (T max, 1.28 hours), a long terminal half-life (10.6 hours), and a Cmax of 1.99 µg/mL .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound (and its active form, Tedizolid) likely localizes to the bacterial ribosome where it binds to the 23S rRNA of the 50S subunit to exert its antibacterial effects .
准备方法
Tedizolid phosphate can be synthesized through a coupling reaction between two key intermediates: (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one and 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester . The reaction is typically carried out under nitrogen atmosphere with a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C for 4-5 hours . The product is then purified through recrystallization to obtain high-purity this compound .
化学反应分析
Tedizolid phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation . It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions . Common reagents used in these reactions include phosphate buffer, acetonitrile, methanol, and various chromatographic techniques for separation and analysis . The major products formed from these reactions are tedizolid and its degradation products .
科学研究应用
Tedizolid phosphate has a wide range of scientific research applications, particularly in the fields of medicine and microbiology. It is used to treat acute bacterial skin and skin structure infections caused by Gram-positive pathogens . Additionally, this compound has been investigated for its potential use in treating nosocomial pneumonia . Research has also explored its use in developing nanocrystals for topical ocular applications to improve solubility and drug release .
相似化合物的比较
Tedizolid phosphate is part of the oxazolidinone class of antibiotics, which includes linezolid . Compared to linezolid, this compound has shown greater potency against Gram-positive bacteria, including those resistant to linezolid . Other similar compounds include vancomycin and daptomycin, which are also used to treat Gram-positive bacterial infections . this compound’s unique structure and mechanism of action provide advantages in terms of potency and reduced adverse effects .
属性
IUPAC Name |
[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUSIANLFXSGE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN6O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234977 | |
| Record name | Tedizolid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis. | |
| Record name | Tedizolid phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
856867-55-5 | |
| Record name | Tedizolid phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedizolid phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedizolid phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tedizolid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEDIZOLID PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7DRJ6R4DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tedizolid Phosphate is a prodrug that is rapidly converted in vivo to its active moiety, Tedizolid. [] Tedizolid acts as a protein synthesis inhibitor by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex and thus inhibiting the initiation phase of protein synthesis. [, , , ] This ultimately leads to bacterial growth inhibition or death.
A: While many antibiotics target various stages of bacterial replication or cell wall synthesis, Tedizolid's unique mechanism of inhibiting the initiation phase of protein synthesis makes it effective against a broad spectrum of Gram-positive bacteria, including those resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). [, ]
ANone: The molecular formula for this compound is C22H27FN7O7P and it has a molecular weight of 551.47 g/mol.
A: Studies have investigated the stability of this compound admixtures in intravenous infusion bags. [] this compound (0.8 mg/mL) remained stable for at least 7 hours at room temperature and up to 6 days under refrigeration (2-8°C) when combined with either Sodium Rifampicin (2.4 mg/mL) or Meropenem (4 mg/mL) in 0.9% sodium chloride polypropylene infusion bags. []
ANone: this compound itself is not known to possess catalytic properties. Its primary function is as an antibiotic prodrug.
A: Structural analysis suggests that the C-5 hydroxymethyl group, the C-ring pyridine, and the D-ring tetrazole group of Tedizolid are key for its improved antimicrobial activity and efficacy against Linezolid-resistant bacteria, particularly those with the cfr gene. []
A: this compound exhibits stability under various conditions. Studies have investigated its stability in different formulations, including intravenous admixtures and solid forms. [, ] These studies have explored storage conditions such as temperature and humidity to establish the shelf life of the drug.
A: this compound, as a prodrug, is rapidly converted to its active form, Tedizolid, by phosphatases in the body. [] This conversion enhances its bioavailability and allows for both oral and intravenous administration with similar pharmacokinetic profiles. [, ]
A: Tedizolid demonstrates a rapid time to maximum plasma concentration (Tmax) of approximately 1-3 hours, a long terminal half-life of around 6-10 hours, and high oral bioavailability (approximately 88.8%). [, , ]
A: The ratio of the free-drug area under the 24-hour concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the key PK/PD index linked to Tedizolid's antibacterial effect. [] A higher fAUC/MIC ratio generally corresponds to greater efficacy.
A: Studies suggest that obesity does not significantly alter the pharmacokinetics of Tedizolid. [] Comparisons between obese and non-obese individuals showed minimal differences in key parameters such as maximum concentration (Cmax), area under the curve (AUC), volume of distribution (Vz), and clearance (CL). []
A: Tedizolid displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and MRSA), coagulase-negative staphylococci, viridans group streptococci, and beta-hemolytic streptococci. []
A: Yes, Tedizolid has demonstrated efficacy in several animal models of infection, including murine models of penicillin-resistant and -sensitive Streptococcus pneumoniae infection [, ] and a rabbit model of MRSA necrotizing pneumonia. [, ]
A: Two pivotal Phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) have demonstrated that this compound 200 mg once daily for 6 days is non-inferior to Linezolid 600 mg twice daily for 10 days in treating ABSSSI. [, , , ]
A: A Phase 3 clinical trial (NCT02276482) investigated the safety and efficacy of this compound in adolescents (12 to <18 years old) with ABSSSIs. [] The results indicated a favorable safety profile and high clinical success rates, comparable to active comparators. []
A: The most common mechanism of resistance to Tedizolid is mutations in the 23S rRNA genes, particularly in the central loop of domain V. [] These mutations prevent Tedizolid from binding to the ribosome, hindering its ability to inhibit protein synthesis.
A: In clinical trials, this compound was generally well-tolerated. [, , ] The most frequently reported adverse events were gastrointestinal disturbances, such as nausea, vomiting, and diarrhea. []
A: Tedizolid has a favorable safety profile, and clinical trials have shown it may be associated with a lower incidence of myelosuppression (including thrombocytopenia) compared to Linezolid. [, ]
A: Studies have been conducted to evaluate the potential neurologic and ophthalmologic effects of Tedizolid. [, , ] In healthy volunteers who received Tedizolid for up to 21 days, no evidence of drug-related optic or peripheral neuropathy was observed. [, ]
A: Researchers have investigated liposomal formulations of this compound for enhanced drug delivery. [, ] One study explored the potential of stearylamine-modified this compound liposomes (SA-TDZA-Lips) for targeted delivery to the lungs. []
A: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. []
A: A stability-indicating HPLC method has been developed to separate and quantify this compound from its potential degradation products. [] This method uses a C18 analytical column and a mobile phase of phosphate buffer and acetonitrile for separation, with UV detection at 300 nm. []
A: Yes, the developed HPLC and TLC-densitometric methods for quantifying this compound have been validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness. []
A: Linezolid, another oxazolidinone antibiotic, is a primary alternative to this compound for treating ABSSSI. [, , ] Other options include vancomycin, daptomycin, telavancin, ceftaroline, and newer agents like dalbavancin and oritavancin. [, , , ] The choice of antibiotic depends on various factors, including the severity of the infection, the suspected pathogens, and potential resistance patterns.
A: this compound (Sivextro®) received approval from the US Food and Drug Administration (FDA) in 2014 for the treatment of ABSSSIs in adults. [, ]
A: The development of novel drug delivery systems, such as the stearylamine-modified liposomes for targeted pulmonary delivery, [] highlights the potential for cross-disciplinary research involving this compound. Further research in materials science and nanotechnology could lead to improved formulations with enhanced efficacy and targeted delivery to combat challenging infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)

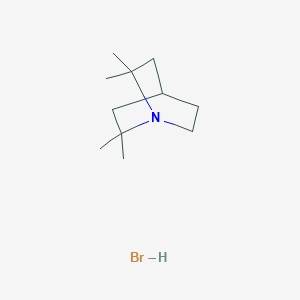
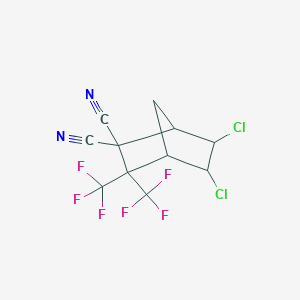
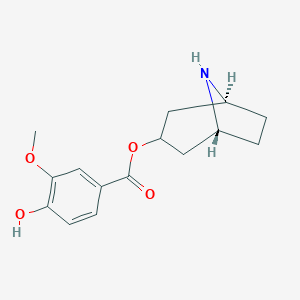
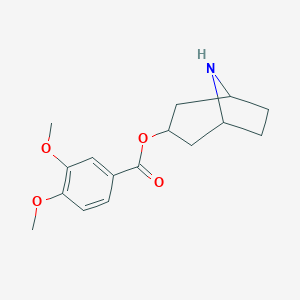
![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)


